molecular formula C13H11NO3 B3087557 1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1175127-65-7

1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B3087557
CAS No.: 1175127-65-7
M. Wt: 229.23 g/mol
InChI Key: VFFNNCHUKFRYMF-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.07389321 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H13NO3
  • Molecular Weight : 243.26 g/mol
  • IUPAC Name : 1-(2-methylphenyl)-2-oxopyridine-3-carboxylic acid
  • SMILES : CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)O

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.

Antitumor Activity

Several studies have reported the antitumor properties of this compound. For instance:

  • Mechanism : The compound exhibits selective cytotoxicity against cancer cells, potentially through the modulation of cell cycle-related proteins such as cyclin-dependent kinases (CDKs) and cyclin D1. This interaction may lead to the inhibition of tumor growth and proliferation.
  • Case Study : A study demonstrated that derivatives of this compound showed significant activity against MDA-MB-231 breast cancer cells, suggesting its potential use in anticancer therapy .

Anti-inflammatory Effects

Research has indicated that the compound may possess anti-inflammatory properties:

  • Mechanism : It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in various models, indicating its role in modulating inflammatory responses.
  • Case Study : In vivo studies demonstrated that the compound effectively reduced inflammation in animal models, showcasing its therapeutic potential for inflammatory diseases .

Neuroprotective Effects

The neuroprotective properties of this compound are also noteworthy:

  • Mechanism : It may exert protective effects against oxidative stress and neuronal damage by enhancing mitochondrial function and reducing reactive oxygen species (ROS) levels.
  • Case Study : Experimental models of cerebral ischemia showed that treatment with the compound improved neurological outcomes and reduced cell death .

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities observed for this compound:

Activity TypeMechanism of ActionModel/Study Reference
AntitumorInhibition of CDKs and modulation of cell cycle
Anti-inflammatoryInhibition of TNF-α release
NeuroprotectiveReduction of ROS and enhancement of mitochondrial function

Properties

IUPAC Name

1-(2-methylphenyl)-2-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9-5-2-3-7-11(9)14-8-4-6-10(12(14)15)13(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFNNCHUKFRYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728879
Record name 1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175127-65-7
Record name 1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution (9 mL) of methyl 1-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (880 mg, 3.62 mmol) in methanol was added 1N aqueous sodium hydroxide solution (5 mL), and the mixture was stirred at room temperature for 4 hr. The reaction mixture was adjusted to pH<7 with 1N hydrochloric acid and concentrated under reduced pressure. The precipitate was collected by filtration and washed with water to give the title compound (704 mg, 85%) as yellow crystals.
Name
methyl 1-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.